Dodecaethylene glycol

Drug Delivery Self-Assembly PEGylation

Dodecaethylene glycol (CAS 6790-09-6), also designated HO-PEG12-OH or PEG13, is a monodisperse linear polyethylene glycol (PEG) with precisely 12 ethylene oxide repeat units and a molecular weight of 546.65 g/mol. It belongs to the class of α,ω-dihydroxy-terminated PEGs, conferring two reactive hydroxyl groups for bioconjugation and polymer modification.

Molecular Formula C24H50O13
Molecular Weight 546.6 g/mol
CAS No. 6790-09-6
Cat. No. B1679188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecaethylene glycol
CAS6790-09-6
SynonymsPEG13
Molecular FormulaC24H50O13
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
InChIInChI=1S/C24H50O13/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h25-26H,1-24H2
InChIKeyWRZXKWFJEFFURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dodecaethylene glycol (HO-PEG12-OH, CAS 6790-09-6) Properties and Key Differentiators


Dodecaethylene glycol (CAS 6790-09-6), also designated HO-PEG12-OH or PEG13, is a monodisperse linear polyethylene glycol (PEG) with precisely 12 ethylene oxide repeat units and a molecular weight of 546.65 g/mol [1]. It belongs to the class of α,ω-dihydroxy-terminated PEGs, conferring two reactive hydroxyl groups for bioconjugation and polymer modification . As a well-defined oligomer rather than a polydisperse polymer, its exact chain length—and thus its physicochemical properties—is fixed, enabling reproducible performance in applications from PROTAC linker synthesis to surfactant formulations .

Monodisperse Precise 12-unit PEG chain ensures reproducible conjugation and assembly
Bifunctional α,ω-dihydroxy termini enable dual bioconjugation and polymer modification
Linker & Surfactant Suitable for PROTAC linker synthesis and surfactant formulation research

Why Dodecaethylene Glycol Cannot Be Replaced by Arbitrary PEG Analogs in Critical Applications


Substituting dodecaethylene glycol with a polydisperse PEG of similar average molecular weight, or with a shorter oligomer like hexaethylene glycol (n=6), is not equivalent because the 12-unit chain length dictates specific supramolecular assembly, interfacial behavior, and intracellular processing [1]. Unlike polydisperse PEGs, which are mixtures of chain lengths with variable properties, monodisperse dodecaethylene glycol ensures batch-to-batch reproducibility in critical parameters such as linker length in PROTACs and critical micelle concentration (CMC) in surfactant systems [2]. The quantitative evidence below demonstrates that deviations in ethoxylate number directly alter self-assembly morphology, cellular uptake kinetics, and phase behavior—differences that cannot be compensated for by simply adjusting concentration or formulation conditions [3].

Polydisperse PEG
Average MW does not replicate fixed 12-unit chain length; batch variability may shift assembly and CMC.
Shorter PEG oligomers
Hexaethylene glycol (n=6) produces vesicles instead of elongated micelles and alters intracellular processing.
C12E7 or C12E5 surfactants
Lower ethoxylate number changes CMC, interfacial area, and phase behavior; may not transfer to lamellar systems.

Quantitative Differential Evidence for Dodecaethylene Glycol (HO-PEG12-OH, CAS 6790-09-6)


Self-Assembly Morphology: Elongated Micelles vs. Vesicles with Hexaethylene Glycol Analog

In a direct head-to-head comparison of tocopherol succinate conjugates, the dodecaethylene glycol derivative (C12) formed elongated micelles in water, whereas the hexaethylene glycol analog (C6) assembled into vesicular structures [1]. This morphological divergence stems exclusively from the difference in PEG chain length, with the longer 12-unit chain favoring a higher interfacial curvature that precludes bilayer formation.

Self-Assembly Morphology
Head-to-head
Elongated micelles (C12) vs. vesicles (C6)
Chain length determines supramolecular architecture; supports micellar carrier design
Tocopherol succinate conjugate context; water, ambient temperature
Drug Delivery Self-Assembly PEGylation

Intracellular Processing: Two-Fold Higher Hydrolysis Uptake Ratio vs. Hexaethylene Glycol Analog

In Caco-2 intestinal epithelial cells, the dodecaethylene glycol-tocopherol succinate conjugate exhibited a higher intracellular tocopherol succinate/tocopherol ratio compared to the hexaethylene glycol analog, indicating altered susceptibility to cellular esterases [1]. The total hydrolysis and cellular uptake of tocopherol species was two-fold higher from the hexaethylene glycol conjugate in mixed micelle form versus its vesicular form, while the longer dodecaethylene glycol chain favored retention of the intact succinate prodrug [1].

Intracellular Processing
Head-to-head
Higher succinate/tocopherol ratio for C12; 2-fold higher uptake for C6 mixed micelles
Chain length modulates esterase susceptibility; may support prodrug stability research
Caco-2 cell model; reported trend
Drug Metabolism Prodrug Activation Intracellular Trafficking

Critical Micelle Concentration (CMC): 1.25 × 10⁻⁴ M for C12E12 vs. 3.5 × 10⁻⁵ M for C12E7

For the nonionic surfactant monododecyl dodecaethylene glycol ether (C12E12), the critical micelle concentration (CMC) was experimentally determined to be 1.25 (±0.2) × 10⁻⁴ M at 25 °C by neutron reflection and surface tension measurements [1]. In comparison, the shorter ethoxylate C12E7 exhibits a lower CMC of 3.5 (±2.1) × 10⁻⁵ M under comparable conditions [2]. The approximately 3.6-fold higher CMC of C12E12 reflects the increased hydrophilicity conferred by the longer PEG headgroup, which raises the aqueous solubility and shifts the onset of micellization to higher concentrations.

CMC (C12E12 vs. C12E7)
Cross-study comparable
1.25 × 10⁻⁴ M vs. 3.5 × 10⁻⁵ M
~3.6-fold higher CMC; supports formulation requiring delayed micellization
25 °C, neutron reflection/surface tension
Surfactant Science Micellization Formulation

Limiting Area per Molecule at Air-Water Interface: 78 Ų for C12E12 vs. 50 Ų for C12E5

Neutron reflection analysis of C12E12 monolayers at the air-water interface revealed a limiting area per molecule of 78 (±10) Ų at the CMC [1]. In contrast, the shorter-chain analog C12E5 (pentaethylene glycol monododecyl ether) exhibits a significantly smaller limiting area of approximately 50 Ų [2]. The 56% larger molecular footprint of C12E12 arises from the bulkier, more hydrated dodecaethylene glycol headgroup, which occupies greater interfacial area and reduces the packing density of the monolayer.

Limiting Area per Molecule
Cross-study comparable
78 Ų (C12E12) vs. 50 Ų (C12E5)
Larger molecular footprint reduces packing density; impacts foam and emulsion stability
At CMC, air-water interface, neutron reflection
Interfacial Science Monolayer Packing Surface Activity

Phase Behavior in Mixed Surfactant Systems: Expanded Lamellar-to-Micellar Transition Region vs. C12E6

Small-angle neutron scattering (SANS) studies of mixtures containing the cationic surfactant DHDAB and either C12E12 or C12E6 revealed that the mixed lamellar (Lβ)/micellar (L1) phase region is more extensive for the DHDAB/C12E12 system [1]. Furthermore, C12E12 imparts a greater impact on bilayer rigidity in the vesicular and lamellar regions than C12E6, a consequence of the longer ethoxylate chain increasing interfacial curvature and altering packing constraints [1].

Phase Behavior (DHDAB mixtures)
Head-to-head
Extended lamellar-to-micellar region; greater bilayer rigidity impact
Wider processing window for vesicle-based formulations; supports tunable rheology
SANS analysis; DHDAB/C12E12 vs. C12E6
Phase Diagrams Mixed Surfactants Formulation Stability

PROTAC Linker Length: 12-Unit PEG Chain Occupies Optimal Range for Ternary Complex Formation

Systematic structure-activity relationship (SAR) studies on PROTACs have established that linker lengths corresponding to 12-20 atom chains are optimal for efficient target degradation [1]. Dodecaethylene glycol, with its 12 ethylene oxide units (approximately 24 atoms including oxygen), falls within this empirically validated range . Shorter PEG linkers (e.g., PEG4 or PEG6) often fail to span the distance between the E3 ligase and target protein binding pockets, while excessively long linkers can introduce conformational entropy that reduces ternary complex stability [1].

PROTAC Linker Length
Class-level
12-unit PEG aligns with optimal 12–20 atom chain range
Class-level SAR supports linker selection; may reduce optimization iterations
Inference from PROTAC SAR literature; no direct degradation data for HO-PEG12-OH
PROTAC Targeted Protein Degradation Linker Optimization

Dodecaethylene Glycol Application Scenarios Driven by Quantified Differentiation


Design of Elongated Micellar Nanocarriers for Hydrophobic Drug Delivery

Based on direct evidence that dodecaethylene glycol conjugates self-assemble into elongated micelles rather than vesicles [1], formulators can intentionally select HO-PEG12-OH to engineer filamentous or worm-like micellar carriers. Such anisotropic nanostructures exhibit prolonged circulation times and enhanced tumor penetration compared to spherical vesicles, making this PEG chain length the rational choice for targeted anticancer nanomedicines.

Optimization of PROTAC Linker Length in Degrader Library Synthesis

Given the class-level inference that 12-unit PEG linkers fall within the optimal length range for ternary complex formation [1], medicinal chemists can employ dodecaethylene glycol as a key building block in PROTAC libraries. Its monodisperse nature ensures precise spatial control between the E3 ligase ligand and target protein warhead, minimizing the need for extensive linker-length SAR exploration during hit-to-lead campaigns [2].

Formulation of Surfactant Systems Requiring Higher CMC and Larger Interfacial Area

The quantified CMC of 1.25 × 10⁻⁴ M for C12E12 and its limiting area of 78 Ų [1] indicate that dodecaethylene glycol-based surfactants are suited for applications where micellization must be delayed to higher concentrations, or where a more hydrated, sterically stabilized interface is beneficial. Examples include emulsifiers for temperature-sensitive formulations and dispersants for colloidal stabilization, where the 3.6-fold higher CMC relative to C12E7 prevents premature micelle formation during processing [2].

Controlled Intracellular Prodrug Activation via Chain-Length-Dependent Esterase Susceptibility

The direct head-to-head finding that dodecaethylene glycol-tocopherol succinate conjugates exhibit a higher intracellular succinate/tocopherol ratio compared to hexaethylene glycol analogs [1] supports the use of HO-PEG12-OH in prodrug designs requiring sustained release of the active metabolite. This chain-length-dependent metabolic profile allows formulation scientists to dial in the desired pharmacokinetic profile by simply selecting the appropriate PEG oligomer length.

Application
Selection Property
Validation Focus
Nanocarrier-based drug delivery research
Chain-length-dependent supramolecular assembly
Micelle vs. vesicle morphology confirmation
PROTAC degrader linker synthesis
Precise linker length within reported optimal range
Ternary complex formation efficiency
Surfactant formulation with delayed micellization
Higher CMC and larger interfacial area
Micellization onset and surface activity characterization
Prodrug activation research
Chain-length-dependent esterase susceptibility
Intracellular release and metabolic profile

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